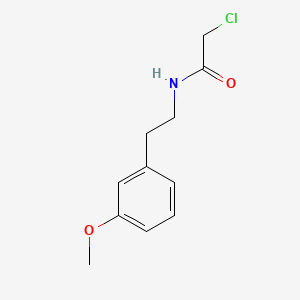

Acetamide, 2-chloro-N-(m-methoxyphenethyl)-

カタログ番号 B1330087

CAS番号:

34162-12-4

分子量: 227.69 g/mol

InChIキー: HPHJTWKPQRPOLN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“Acetamide, 2-chloro-N-(m-methoxyphenethyl)-” is a chemical compound with the molecular formula C11H14ClNO2 . It is an aromatic amide obtained by formal condensation of the carboxy group of chloroacetic acid with the amino group of 2-ethyl-6-methylaniline .

Molecular Structure Analysis

The molecular structure of “Acetamide, 2-chloro-N-(m-methoxyphenethyl)-” consists of 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of the molecule is 199.0400063 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetamide, 2-chloro-N-(m-methoxyphenethyl)-” include a molecular weight of 199.63 g/mol, a topological polar surface area of 38.3 Ų, and a complexity of 270 . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count .科学的研究の応用

Application in Pharmaceutical Drug Analysis

- Summary of Application : Acetamide is used in the determination of its content in pharmaceutical drug substances and base-contaminated acetonitrile . It’s a potential genotoxic impurity and should be controlled in drug substances based on daily dosage level .

- Methods of Application : The methods for determining acetamide in drug substances and water samples were determined by GC-MS using an internal standard with critical procedures . The method development was initiated with DB-624, 30 m, 0.32 width and 1.0-μm column .

- Results or Outcomes : The % RSD for precision at 600, 60, 20, 10 and 2.5 ppm was <15%. The % recovery at all TTC level was in between the 70 and 130% . Solution stability study was performed up to the 24 h. At 2.5 ppm, the results were <15% variation from the initial value .

Synthesis and Pharmacological Activities

- Summary of Application : Investigations into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates .

- Methods of Application : The specific methods of synthesis and application are not detailed in the source .

- Results or Outcomes : The outcomes of these investigations are not specified in the source .

Synthesis and Pharmacological Activities of Derivatives

- Summary of Application : There have been recent investigations into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates .

- Methods of Application : The specific methods of synthesis and application are not detailed in the source .

- Results or Outcomes : The outcomes of these investigations are not specified in the source .

Trace Level Quantification in Drug Substances

- Summary of Application : Acetamide is used for trace level quantification in drug substances and in the evaluation of acetamide content from different bases and acetonitrile mixtures .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of these investigations are not specified in the source .

Synthesis and Pharmacological Activities of Derivatives

- Summary of Application : There have been recent investigations into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates .

- Methods of Application : The specific methods of synthesis and application are not detailed in the source .

- Results or Outcomes : The outcomes of these investigations are not specified in the source .

Trace Level Quantification in Drug Substances

- Summary of Application : Acetamide is used for trace level quantification in drug substances and in the evaluation of acetamide content from different bases and acetonitrile mixtures .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of these investigations are not specified in the source .

特性

IUPAC Name |

2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-15-10-4-2-3-9(7-10)5-6-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHJTWKPQRPOLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187767 | |

| Record name | Acetamide, 2-chloro-N-(m-methoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, 2-chloro-N-(m-methoxyphenethyl)- | |

CAS RN |

34162-12-4 | |

| Record name | Acetamide, 2-chloro-N-(m-methoxyphenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034162124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-chloro-N-(m-methoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

The amine, 2-(3-Methoxy-phenyl)-ethylamine, was taken up as a 0.6 M solution in DCM, followed by addition of TEA (2 equiv.). The mixture was then cooled in an IPA/dry ice bath. When the reaction temperature reached −60° C., a solution of chloroacetylchloride in DCM (2.6 M) was added dropwise so as to keep the temperature below −60° C. After complete addition, the reaction was stirred at −60° C. for 1 h. The reaction was then warmed to −20° C. and filtered over GF filter paper to remove some of the TEA —HCl salt. The filtrate was warmed the rest of the way to rt and transferred to a separatory funnel where it was washed with 1 N HCl (2×) and brine. The organic layer was dried over MgSO4 and concentrated to give a dark purple solid. This crude product was directly used in the next step without further purification.

[Compound]

Name

amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

TEA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Heptanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1330013.png)

![4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid](/img/structure/B1330022.png)